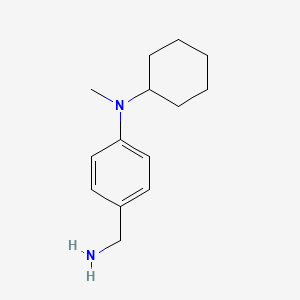
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid
Übersicht
Beschreibung
“4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid” is a chemical compound with the molecular formula C16H15NO2 . It is an important structural motif of various natural products and therapeutic lead compounds . This compound has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of “4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid” and its derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of “4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid” is characterized by a tetrahydroisoquinoline core and a benzoic acid moiety . The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in certain derivatives of this compound .Chemical Reactions Analysis
The chemical reactions involving “4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid” are primarily centered around its C(1)-functionalization . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .
- The methods of application or experimental procedures involve synthetic strategies for constructing the core scaffold .
- The outcomes obtained include the development of THIQ analogs with potent biological activity .
Organic Chemistry
- THIQ is an important structural motif of various natural products and therapeutic lead compounds .
- Recent research interest has been directed towards the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .
- The methods of application or experimental procedures involve multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
- The outcomes obtained include the synthesis of C(1)-substituted THIQs .
Biochemistry
- THIQ derivatives have been studied as potential inhibitors of Deoxyribonuclease I (DNase I) .
- Molecular docking and molecular dynamics simulations suggest that interactions with certain amino acids are an important factor for inhibitors’ affinity toward DNase I .
- The outcomes obtained include the discovery of new active 1,2,3,4-tetrahydroisoquinoline-based inhibitors of DNase I .
Peptide-Based Drugs
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe) .
- The Tic unit has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .
- The methods of application or experimental procedures involve the synthesis of Tic-containing peptides .
- The outcomes obtained include the development of peptide-based drugs with potent biological activity .
Inhibitors of Deoxyribonuclease I (DNase I)
- THIQ derivatives have been studied as potential inhibitors of Deoxyribonuclease I (DNase I) .
- Molecular docking and molecular dynamics simulations suggest that interactions with certain amino acids are an important factor for inhibitors’ affinity toward DNase I .
- The outcomes obtained include the discovery of new active 1,2,3,4-tetrahydroisoquinoline-based inhibitors of DNase I .
Neurodegenerative Disorders
- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The methods of application or experimental procedures involve the synthesis of THIQ analogs .
- The outcomes obtained include the development of novel THIQ analogs with potent biological activity against neurodegenerative disorders .
Zukünftige Richtungen
The future directions in the research of “4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid” could involve the development of novel tetrahydroisoquinoline analogs with potent biological activity . Additionally, new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives are on the rise .
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(19)13-5-7-15(8-6-13)17-10-9-12-3-1-2-4-14(12)11-17/h1-8H,9-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBXNTONPUZECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



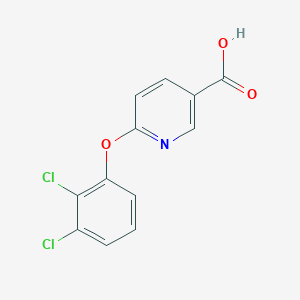
![3-[(3-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1517088.png)
![1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1517089.png)
![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)
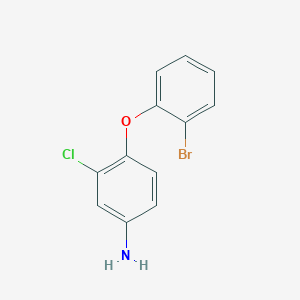
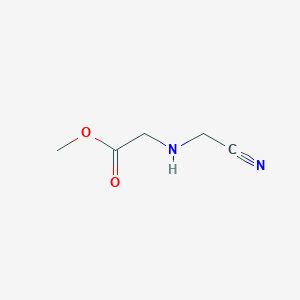

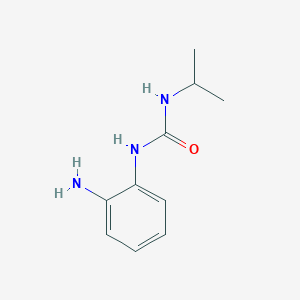
![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)
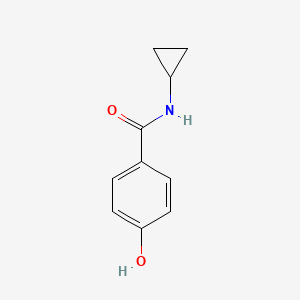

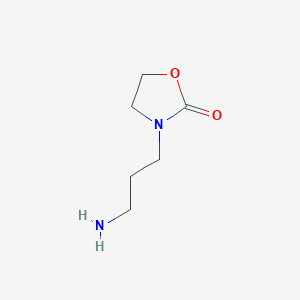
![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)
